
Ethyl 5-(1-Ethyl-2-pyrrolyl)isoxazole-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “MFCD32708638” is a chemical entity with unique properties and applications. It is known for its specific molecular structure and reactivity, making it valuable in various scientific and industrial fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “MFCD32708638” involves multiple steps, including the use of specific reagents and catalysts. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In industrial settings, the production of “MFCD32708638” is scaled up using optimized processes that ensure efficiency and cost-effectiveness. These methods often involve continuous flow reactors and advanced purification techniques to meet the demands of large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
“MFCD32708638” undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using specific oxidizing agents, leading to the formation of different oxidation products.
Reduction: Reduction reactions involve the addition of hydrogen or removal of oxygen, resulting in reduced forms of the compound.
Substitution: In substitution reactions, one functional group in the molecule is replaced by another, often using specific reagents and catalysts.
Common Reagents and Conditions
The reactions involving “MFCD32708638” typically use reagents such as hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogenating agents for substitution. The conditions, including temperature and solvent, are optimized for each reaction to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound.
Applications De Recherche Scientifique
“MFCD32708638” has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development and disease treatment.
Industry: “MFCD32708638” is utilized in the production of various industrial products, including polymers, coatings, and specialty chemicals.
Mécanisme D'action
The mechanism by which “MFCD32708638” exerts its effects involves specific molecular targets and pathways. It interacts with certain enzymes or receptors, leading to changes in cellular functions and biochemical processes. The exact mechanism depends on the context of its application, whether in biological systems or chemical reactions.
Propriétés
Formule moléculaire |
C12H14N2O3 |
|---|---|
Poids moléculaire |
234.25 g/mol |
Nom IUPAC |
ethyl 5-(1-ethylpyrrol-2-yl)-1,2-oxazole-3-carboxylate |
InChI |
InChI=1S/C12H14N2O3/c1-3-14-7-5-6-10(14)11-8-9(13-17-11)12(15)16-4-2/h5-8H,3-4H2,1-2H3 |
Clé InChI |
PSWHYYATCQQPIR-UHFFFAOYSA-N |
SMILES canonique |
CCN1C=CC=C1C2=CC(=NO2)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 3-[4-(Benzyloxy)-3,5-dimethoxyphenyl]acrylate](/img/structure/B13715860.png)
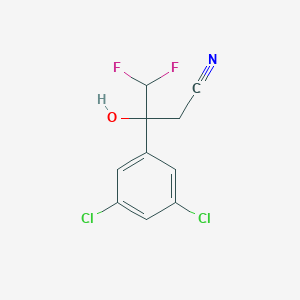
amino}methyl)cyclopropan-1-amine](/img/structure/B13715870.png)
![3-[[4-(2-Pyrimidinyl)phenyl]amino]benzoic Acid](/img/structure/B13715873.png)
![Methyl 5-[4-(1-Imidazolyl)phenyl]isoxazole-3-carboxylate](/img/structure/B13715874.png)
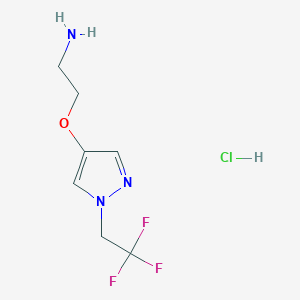
![3-Oxo-3-[6-(trifluoromethyl)-2-pyridyl]propanenitrile](/img/structure/B13715890.png)
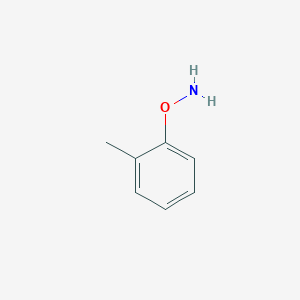
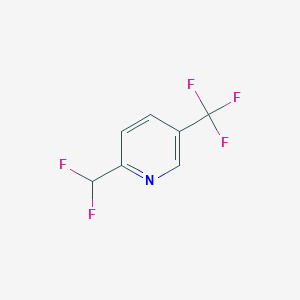
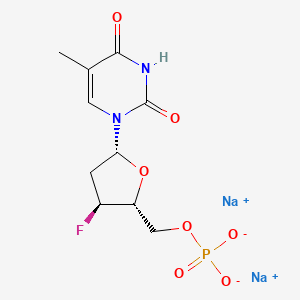
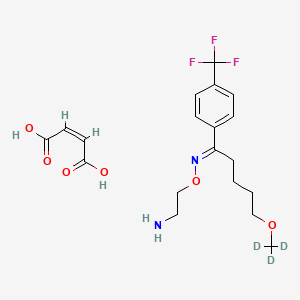
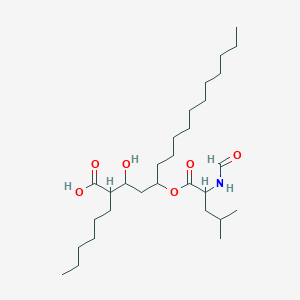
![3-[5-(Benzyloxy)-3-indolyl]-1-propanamine](/img/structure/B13715932.png)
![6-Ethoxycarbonyl-5,6,7,8-tetrahydro-2-thioureido-4-(trifluoromethyl)pyrido-[4,3-d]-pyrimidine](/img/structure/B13715933.png)
